[2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate
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Overview
Description
[2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate is a synthetic organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as purification, crystallization, and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its imidazole ring, which is known to interact with biological molecules .
Medicine
In medicine, derivatives of imidazole compounds have shown potential as therapeutic agents. They exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of [2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: This compound is similar in structure but lacks the imidazole ring, making it less versatile in biological applications.
4-Bromophenylacetic acid: This compound also lacks the imidazole ring and has different chemical properties and applications.
Uniqueness
The presence of the imidazole ring in [2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate makes it unique compared to similar compounds.
Properties
IUPAC Name |
[2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-13(23)24-22-18(15-9-11-16(20)12-10-15)21-17(19(22,2)3)14-7-5-4-6-8-14/h4-12,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYRXUIBNXIGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(N=C(C1(C)C)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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